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molecular formula C7H5BrN2O4 B1284197 1-Bromo-2-methyl-3,4-dinitrobenzene CAS No. 290353-57-0

1-Bromo-2-methyl-3,4-dinitrobenzene

Cat. No. B1284197
M. Wt: 261.03 g/mol
InChI Key: OXYXHHOXCIPFBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08232409B2

Procedure details

The title compound was prepared by an adaptation of the procedure described by Mundla, S. R. (Tetrahedron Lett. 2000, 41, 4277-4279). 2-Bromo-6-nitrotoluene (1.09 g, 5.05 mmol) was placed in a 50 mL round-bottom flask equipped with a magnetic stir bar. Conc. H2SO4 (10 mL) was added, and the solid was allowed to dissolve. The reaction was cooled in an ice bath, and fuming nitric acid (1.5 eq., 0.340 mL, 7.57 mmol) was added dropwise via syringe at a rate such that the temperature of the mixture remained below 10° C. After completion of the addition, the reaction was allowed to warm to RT and stir for 2 h. The reaction mixture was poured into crushed ice, and the precipitate was isolated by filtration. The solid was washed with water (30 mL) and allowed to air dry. The crude product was purified by column chromatography using a 40-g SiO2 pre-packed column eluting with EtOAc/hexanes, 0:1 to 1:4, v/v over 30 min, yielding 879 mg (67%) of the title compound. 1H-NMR (400 MHz, CDCl3) δ: 7.97 (d, J=8.8 Hz, 1H), 7.91 (d, J=8.8 Hz, 1H), 2.45 (s, 3H).
Quantity
1.09 g
Type
reactant
Reaction Step One
Quantity
0.34 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Yield
67%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([N+:8]([O-:10])=[O:9])[C:3]=1[CH3:11].[N+:12]([O-])([OH:14])=[O:13]>OS(O)(=O)=O>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([N+:12]([O-:14])=[O:13])=[C:4]([N+:8]([O-:10])=[O:9])[C:3]=1[CH3:11]

Inputs

Step One
Name
Quantity
1.09 g
Type
reactant
Smiles
BrC1=C(C(=CC=C1)[N+](=O)[O-])C
Step Two
Name
Quantity
0.34 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
OS(=O)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stir for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The title compound was prepared by an adaptation of the procedure
CUSTOM
Type
CUSTOM
Details
equipped with a magnetic stir bar
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled in an ice bath
CUSTOM
Type
CUSTOM
Details
remained below 10° C
ADDITION
Type
ADDITION
Details
After completion of the addition
ADDITION
Type
ADDITION
Details
The reaction mixture was poured
CUSTOM
Type
CUSTOM
Details
into crushed ice
CUSTOM
Type
CUSTOM
Details
the precipitate was isolated by filtration
WASH
Type
WASH
Details
The solid was washed with water (30 mL)
CUSTOM
Type
CUSTOM
Details
to air dry
CUSTOM
Type
CUSTOM
Details
The crude product was purified by column chromatography
WASH
Type
WASH
Details
eluting with EtOAc/hexanes, 0:1 to 1:4, v/v over 30 min
Duration
30 min

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC1=C(C(=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C
Measurements
Type Value Analysis
AMOUNT: MASS 879 mg
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 66.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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